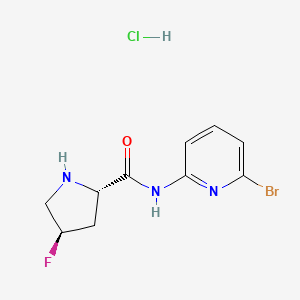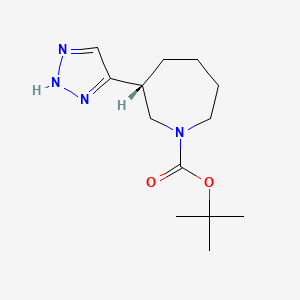
tert-butyl (3R)-3-(1H-triazol-5-yl)azepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl (3R)-3-(1H-triazol-5-yl)azepane-1-carboxylate: is a synthetic organic compound that belongs to the class of azepane derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(1H-triazol-5-yl)azepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Triazole Ring: The triazole ring can be introduced via click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
tert-Butyl Protection: The carboxylate group is often protected with a tert-butyl group to prevent unwanted reactions during synthesis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions could target the azepane ring or the triazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could lead to partially or fully reduced azepane derivatives.
Applications De Recherche Scientifique
tert-butyl (3R)-3-(1H-triazol-5-yl)azepane-1-carboxylate:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Possible applications in drug design and development due to the bioactive nature of triazoles.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring could play a crucial role in binding to these targets, while the azepane ring might influence the compound’s overall conformation and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl (3R)-3-(1H-triazol-5-yl)piperidine-1-carboxylate
- tert-butyl (3R)-3-(1H-triazol-5-yl)morpholine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl (3R)-3-(1H-triazol-5-yl)azepane-1-carboxylate lies in its seven-membered azepane ring, which can confer different steric and electronic properties compared to six-membered piperidine or morpholine rings. This can result in distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C13H22N4O2 |
|---|---|
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-(2H-triazol-4-yl)azepane-1-carboxylate |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(9-17)11-8-14-16-15-11/h8,10H,4-7,9H2,1-3H3,(H,14,15,16)/t10-/m1/s1 |
Clé InChI |
PGBAVLKWFQUTLC-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCCC[C@H](C1)C2=NNN=C2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCC(C1)C2=NNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



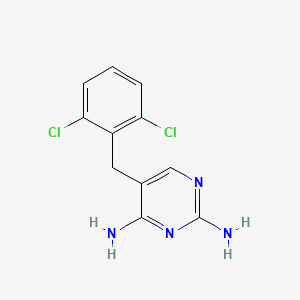

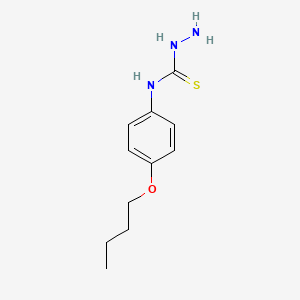
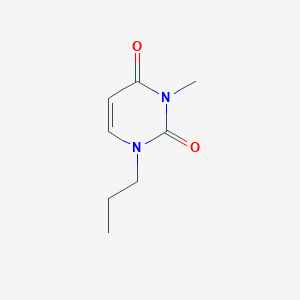
![tert-Butyl (1S,4S)-4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12993574.png)




![(1S,3S)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B12993605.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one](/img/structure/B12993606.png)
